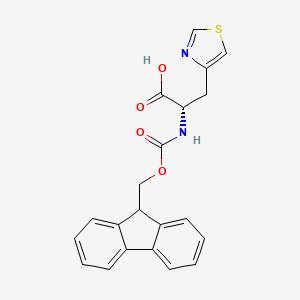

Fmoc-L-(4-thiazolyl)-Alanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-11-28-12-22-13)23-21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18-19H,9-10H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBAZFASKHLHKB-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205528-32-1 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205528-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-4-Thiazolylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-L-(4-thiazolyl)-Alanine: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Fmoc-L-(4-thiazolyl)-Alanine is a crucial building block in the synthesis of novel peptides. Its unique thiazole-containing side chain offers opportunities to introduce specific functionalities, enhance biological activity, and create peptides with improved pharmacological profiles. This in-depth technical guide provides a thorough overview of the chemical properties, experimental protocols, and key applications of this versatile amino acid derivative.

Core Chemical Properties

This compound is a white to off-white solid, primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for controlled, sequential addition to a growing peptide chain.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈N₂O₄S | [1][2][3][4] |

| Molecular Weight | 394.44 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid | [1][3][5] |

| Melting Point | 178 - 181 °C | [1] |

| Purity (HPLC) | ≥ 99% | [1][3] |

| Optical Rotation | -31.2° (c=0.01g/mL in DMF at 20°C, 589nm) | [3] |

| CAS Number | 205528-32-1 | [1][3][5] |

| Storage Conditions | |

| Solid | 4°C, sealed storage, away from moisture |

| In Solvent | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the general experimental methodologies for its incorporation into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for incorporating this compound into a peptide sequence via SPPS is outlined below. This process involves the sequential removal of the Fmoc protecting group and coupling of the next amino acid.

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Methodologies

1. Resin Preparation and Swelling:

-

Resin Selection: The choice of resin depends on the desired C-terminal functionality. Use Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide.[1][6]

-

Procedure: Place the desired amount of resin in a reaction vessel. Wash the resin with dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF). Swell the resin in DMF for at least 1 hour before the first deprotection step.[1]

2. Fmoc Deprotection:

-

Reagent: 20% piperidine in DMF (v/v).

-

Procedure:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[1]

-

3. Coupling of this compound:

-

Reagents:

-

This compound (3-5 equivalents relative to resin loading).

-

Coupling reagent (e.g., HATU, HBTU, PyBOP) (3-5 equivalents).

-

Base (e.g., DIPEA, NMM) (6-10 equivalents).

-

Solvent: DMF.

-

-

Procedure:

-

In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.

-

Add the base (e.g., DIPEA) to the activation mixture and let it pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The unique thiazole (B1198619) side chain is generally stable under standard coupling conditions.[1][7]

-

To ensure complete coupling, a ninhydrin (B49086) test can be performed.[2]

-

After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

-

4. Cleavage and Side-Chain Deprotection:

-

Reagent Cocktail: The choice of cleavage cocktail depends on the other amino acids in the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

-

5. Purification and Analysis:

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12]

-

Columns: C18 columns are commonly used.

-

Solvents: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is typically employed.[9][10]

-

-

Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]

Logical Workflow for Application in Drug Discovery

This compound is a valuable tool in the synthesis of peptides for screening and development as potential therapeutics. The following diagram illustrates a typical workflow.

Caption: A logical workflow for the use of this compound in peptide-based drug discovery.

Conclusion

This compound is a specialized amino acid derivative that provides a gateway to novel peptide structures with potentially enhanced biological properties. Its stability and compatibility with standard Fmoc-SPPS protocols make it a readily accessible tool for researchers in peptide chemistry and drug development.[1][7] By following the detailed methodologies outlined in this guide, scientists can effectively incorporate this unique building block into their synthetic strategies to explore new frontiers in peptide-based therapeutics and biological research.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. chempep.com [chempep.com]

- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 11. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-L-(4-thiazolyl)-Alanine: Synthesis, Applications, and Biological Significance

CAS Number: 205528-32-1

This technical guide provides an in-depth overview of Fmoc-L-(4-thiazolyl)-Alanine, a non-proteinogenic amino acid derivative crucial for peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in developing novel therapeutics.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid alanine, featuring a thiazole (B1198619) ring in its side chain and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure imparts unique characteristics beneficial for Solid-Phase Peptide Synthesis (SPPS) and for enhancing the biological activity of peptides.

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₂O₄S |

| Molecular Weight | 394.45 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 178 - 181 °C[1] |

| Purity | ≥95% - 99.84% (as determined by HPLC)[2] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) |

| Storage Conditions | 4°C, sealed storage, away from moisture[2] |

Synthesis and Purification

The synthesis of this compound involves a two-step process: the initial synthesis of the L-(4-thiazolyl)-Alanine core, followed by the protection of the alpha-amino group with Fmoc.

Synthesis of L-(4-thiazolyl)-Alanine

A foundational method for synthesizing the precursor, β-(4-Thiazolyl)-alanine, was reported by Caldwell and Fox in 1947. While contemporary adaptations may exist, the classical approach provides a fundamental understanding of the chemistry involved.

Experimental Protocol (Adapted from Caldwell & Fox, 1947):

-

Preparation of 4-Chloromethylthiazole Hydrochloride: This intermediate is synthesized from commercially available starting materials. (Detailed steps for this synthesis are outlined in the original 1947 publication).

-

Condensation with a Malonic Ester Derivative: 4-Chloromethylthiazole hydrochloride is reacted with a suitable malonic ester derivative (e.g., diethyl acetamidomalonate) in the presence of a base (e.g., sodium ethoxide in ethanol).

-

Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed with a strong acid (e.g., hydrochloric acid) to remove the protecting groups and induce decarboxylation, yielding the racemic amino acid.

-

Resolution: The racemic mixture is resolved using conventional methods, such as enzymatic resolution or diastereomeric salt formation, to obtain the pure L-enantiomer.

-

Purification: The final product is purified by recrystallization.

Fmoc Protection of L-(4-thiazolyl)-Alanine

This protocol is adapted from the general procedure for the Fmoc protection of amino acids.

Experimental Protocol:

-

Dissolution: Dissolve L-(4-thiazolyl)-Alanine in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in dioxane dropwise with stirring.

-

Reaction: Allow the mixture to stir at 0°C for one hour and then at room temperature overnight.

-

Work-up: Pour the reaction mixture into water and wash with ether to remove unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer with concentrated HCl to a pH of 2-3 to precipitate the Fmoc-protected amino acid.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Drying and Crystallization: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol-petroleum ether).

References

The Role of Fmoc-L-(4-thiazolyl)-Alanine in Peptide Synthesis and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-(4-thiazolyl)-Alanine is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the thiazole (B1198619) moiety, impart valuable properties to peptides, making it a crucial building block for the development of novel therapeutics. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in solid-phase peptide synthesis (SPPS), its impact on the biological activity of peptides, and its role in the creation of targeted drug candidates.

Core Applications

The primary application of this compound lies in its use as a building block for the synthesis of peptides with enhanced biological activity and stability.[1] The incorporation of this unnatural amino acid can lead to peptides with improved pharmacological profiles, making it a valuable tool in drug development.[1]

Key areas of application include:

-

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to create complex peptide sequences with high purity.[1] Its compatibility with standard coupling reagents and the stability of the Fmoc protecting group make it suitable for established peptide synthesis workflows.[1]

-

Drug Discovery and Development: The thiazole side chain is a key feature that can enhance the biological activity of peptides.[1] This makes this compound a valuable component in the design of new drugs targeting specific diseases.[1]

-

Structural Mimicry: The thiazole ring of L-(4-thiazolyl)-Alanine can act as a bioisostere for other residues, such as histidine. For instance, it has been successfully substituted for histidine in the N-terminal sequence of histatin 5 without compromising the peptide's ability to bind Cu(II) or Ni(II) ions.[2]

-

Antiviral Agents: Peptides incorporating L-(4-thiazolyl)-Alanine have shown promise as potent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[3]

Data Presentation: Inhibition of SARS-CoV-2 Main Protease

The introduction of L-(4-thiazolyl)-Alanine into peptide aldehydes has been shown to significantly boost their inhibitory activity against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The following table summarizes the in vitro inhibitory activity (IC50) of a peptide aldehyde (compound 4) containing L-(4-thiazolyl)-Alanine at the P1 position, compared to a similar compound with a different residue at P1.

| Compound ID | P1 Residue | SARS-CoV-2 Mpro IC50 (nM) | Antiviral Activity (EC50, µM) |

| 4 | L-(4-thiazolyl)-Alanine | 180 | ~0.4 |

| 3 | Cyclobutyl | 2250 | Not Determined |

Data sourced from Feys, et al. (2024).[3]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc SPPS for synthesizing a peptide containing L-(4-thiazolyl)-Alanine. The procedure involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 20 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Incorporation of this compound:

-

Follow the same coupling procedure as described in step 3, using this compound as the amino acid to be coupled.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the specific incorporation) for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Mechanism of SARS-CoV-2 Main Protease Inhibition

Caption: Inhibition of SARS-CoV-2 Mpro by a peptide aldehyde.

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptides with therapeutic potential. Its ability to enhance biological activity, as demonstrated by the potent inhibition of the SARS-CoV-2 main protease by peptides containing this residue, highlights its importance in modern drug discovery. The well-established protocols for its incorporation via solid-phase peptide synthesis allow for the rational design and efficient production of novel peptide-based drug candidates. As research into peptide therapeutics continues to expand, the use of this compound and other unnatural amino acids will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Ring: A Cornerstone of Bioactivity in Amino Acid-Derived Natural Products and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the thiazole (B1198619) ring into amino acid structures represents a significant natural strategy for generating a diverse array of bioactive molecules with profound implications for medicine and biotechnology. This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is not a primary component of the canonical 20 amino acids but is introduced predominantly through post-translational modifications of cysteine residues within peptide chains.[1][2] This modification imparts critical structural and functional properties, transforming simple peptides into potent therapeutic agents with activities spanning antibacterial, antiviral, anticancer, and anti-inflammatory domains.[3][4][5][6][7] This technical guide provides a comprehensive overview of the biological significance of the thiazole ring in amino acids, detailing its biosynthesis, its role in the bioactivity of natural products, and its applications in drug development.

The Genesis of Thiazole-Containing Amino Acids: A Post-Translational Marvel

Unlike canonical amino acids, which are directly incorporated during ribosomal protein synthesis, thiazole-containing amino acids are typically formed in microbial and marine organisms through a sophisticated enzymatic cascade that modifies precursor peptides.[1][8] This process is a hallmark of the biosynthesis of numerous ribosomally synthesized and post-translationally modified peptides (RiPPs).

The core transformation involves the cyclodehydration and subsequent oxidation of a cysteine residue. The biosynthesis is generally initiated by a leader peptide that guides the precursor peptide to a dedicated enzymatic machinery. A key enzyme, a cyclodehydratase, catalyzes the initial reaction between the amide nitrogen of the preceding residue and the thiol group of the cysteine, forming a thiazoline (B8809763) ring.[1] Following this, a dehydrogenase, often a flavin-dependent enzyme, oxidizes the thiazoline to the aromatic thiazole ring.[1] This process effectively converts a flexible peptide backbone into a more rigid and proteolytically stable structure.

Biological Roles and Pharmacological Significance

The presence of a thiazole ring confers significant biological advantages to peptides and natural products. The planar and aromatic nature of the thiazole ring introduces conformational rigidity, which can pre-organize the molecule for optimal binding to its biological target.[2][9][10] This structural constraint often leads to higher receptor-binding affinities and increased specificity.[3] Furthermore, the thiazole moiety is resistant to degradation by proteases, enhancing the in vivo stability and bioavailability of these molecules.[1]

The biological activities of thiazole-containing compounds are remarkably diverse, encompassing a wide spectrum of therapeutic areas.

Antibacterial and Antifungal Activity

Many thiazole-containing natural products exhibit potent antimicrobial properties. The thiopeptide antibiotics, such as micrococcin (B1169942) P1, are a prominent class of compounds that inhibit bacterial protein synthesis.[2] These molecules often contain multiple thiazole rings, which are crucial for their activity against Gram-positive bacteria.[9] The thiazole ring is also a key pharmacophore in synthetic antibacterial and antifungal agents.[4][6][11] For instance, sulfathiazole (B1682510) is a well-known sulfonamide antibiotic.[5]

Anticancer and Cytotoxic Activity

A significant number of thiazole-containing marine natural products have demonstrated potent anticancer and cytotoxic activities.[3] Dolastatin 18, a linear peptide from a sea hare, inhibits the growth of human cancer cell lines.[3] Bistratamides, cyclic hexapeptides containing both thiazole and oxazole (B20620) rings, also display moderate cytotoxicity against various human tumor cell lines.[3] The thiazole moiety is a common feature in many synthetic anticancer agents currently in development, highlighting its importance in oncology drug discovery.[4][12]

Anti-inflammatory and Other Activities

The therapeutic potential of thiazole-containing compounds extends beyond antimicrobial and anticancer applications. Fanetizole has been investigated for its anti-inflammatory properties.[3] Furthermore, thiazole derivatives have been explored for their utility as anti-HIV agents (e.g., Ritonavir), anticonvulsants, and antiparkinsonian drugs.[5][6]

Quantitative Data on Bioactivity

The following table summarizes the bioactivity of selected thiazole-containing compounds, providing a quantitative perspective on their potency.

| Compound | Class | Biological Activity | Target/Cell Line | IC50/MIC | Reference |

| Micrococcin P1 | Thiopeptide Antibiotic | Antimalarial, Antibacterial | Plasmodium falciparum, Gram-positive bacteria | Low micromolar | [2] |

| Dolastatin 18 | Linear Peptide | Cytotoxic | Human cancer cell lines | Significant inhibition | [3] |

| Bistratamides M & N | Cyclic Hexapeptide | Cytotoxic | A-549, MDA-MB-231, HT-29, PSN1 | Moderate | [3] |

| Raocyclamides A & B | Cyclic Hexapeptide | Cytotoxic | - | - | [3] |

| Thiazole-amino acid hybrids | Synthetic | Cytotoxic | A549, HeLa, MCF-7 | 2.07–8.51 μM | [12] |

| Bisthiazole derivatives | Synthetic | Cytotoxic | HCT-116, HepG2 | 4.9-6.6 μg/mL | [13] |

Experimental Protocols

The synthesis and biological evaluation of thiazole-containing amino acids and peptides rely on a variety of established experimental protocols.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the chemical synthesis of the thiazole ring.[14][15] It involves the reaction of an α-haloketone with a thioamide.

Detailed Methodology:

-

Reactant Preparation: An α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea) are dissolved in a suitable solvent, typically ethanol.

-

Reaction: The mixture is heated under reflux for a specified period, often around 30 minutes. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

-

Work-up and Purification: Upon cooling, the reaction mixture is neutralized with a base (e.g., aqueous ammonia) to precipitate the thiazole product. The precipitate is then collected by filtration, washed, and can be further purified by recrystallization.

-

Characterization: The identity and purity of the synthesized thiazole derivative are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and Thin-Layer Chromatography (TLC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Detailed Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole-containing test compounds and a positive control (e.g., 5-fluorouracil) for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The thiazole ring is a privileged scaffold in medicinal chemistry and chemical biology, endowed by nature with the ability to confer potent and diverse biological activities upon peptide-based molecules.[3][11] The post-translational introduction of this moiety provides a powerful mechanism for generating structural and functional diversity in natural products. For researchers and drug development professionals, understanding the biosynthesis, biological roles, and chemical synthesis of thiazole-containing amino acids is crucial for the rational design of novel therapeutics.

Future research will likely focus on elucidating the intricate details of the enzymatic machinery responsible for thiazole formation, which could open avenues for biocatalytic synthesis. Furthermore, the continued exploration of natural sources, particularly marine and microbial ecosystems, promises the discovery of new thiazole-containing compounds with unique biological activities. The development of more efficient and versatile synthetic methodologies will also be critical for creating libraries of thiazole-based compounds for high-throughput screening and lead optimization. The thiazole ring, a seemingly simple heterocyclic unit, will undoubtedly continue to be a cornerstone of innovation in the quest for new and effective medicines.

References

- 1. Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-L-(4-thiazolyl)-Alanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-(4-thiazolyl)-Alanine, a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. This document details its physicochemical properties, provides standardized protocols for its use in solid-phase peptide synthesis, and explores its emerging applications in the development of novel therapeutics.

Core Properties of this compound

This compound is a non-proteinogenic amino acid characterized by the presence of a thiazole (B1198619) ring in its side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This structure imparts unique properties that are advantageous for the synthesis of peptides with tailored biological activities. The thiazole moiety, in particular, is a key pharmacophore found in numerous biologically active compounds.

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 394.44 g/mol |

| Molecular Formula | C₂₁H₁₈N₂O₄S |

| CAS Number | 205528-32-1 |

| Appearance | White to off-white powder |

| Melting Point | 178 - 181 °C |

| Solubility | Soluble in organic solvents like DMF and DCM |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols outline the standard procedures for incorporating this amino acid into a peptide chain.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

-

For C-terminal amides: Rink Amide resin is commonly used.

-

For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin are suitable choices.

Protocol:

-

Swell the chosen resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to use.

-

If the resin is pre-loaded with an Fmoc-protected amino acid, proceed to the deprotection step. If starting with a bare resin, the first amino acid must be coupled to the resin.

Fmoc Deprotection

The temporary Fmoc protecting group is removed to allow for the coupling of the next amino acid.

Protocol:

-

Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the resin and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

Amino Acid Coupling

This step involves the formation of a peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming this compound.

Protocol:

-

Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxyl group.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF to remove excess reagents.

Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed.

Protocol:

-

Wash the peptide-resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS). The exact composition of the cocktail may vary depending on the amino acid composition of the peptide.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solid-phase peptide synthesis and a key biological application of a peptide containing L-(4-thiazolyl)-Alanine.

Biological Significance and Applications

The incorporation of L-(4-thiazolyl)-Alanine into peptides has been shown to confer significant biological activity. Notably, peptides containing this amino acid have been investigated as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle[1]. The thiazole ring can participate in key binding interactions within the enzyme's active site, leading to inhibition.

Furthermore, the thiazole moiety is a recognized pharmacophore in medicinal chemistry, and its inclusion in peptides can modulate their metabolic stability and cell permeability. Research has also explored the use of thiazole-containing compounds in the development of antifungal and anticancer agents. While a specific signaling pathway directly modulated by L-(4-thiazolyl)-Alanine has not been fully elucidated, its role as a building block for enzyme inhibitors and other bioactive molecules highlights its importance in drug discovery and development. The alanine (B10760859) backbone of this amino acid may also influence metabolic pathways, as L-alanine itself is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

References

Fmoc-L-(4-thiazolyl)-Alanine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-(4-thiazolyl)-Alanine is a non-canonical amino acid derivative crucial for the synthesis of novel peptides with unique structural and functional properties. The incorporation of a thiazole (B1198619) moiety into peptide backbones can introduce conformational constraints, enhance biological activity, and improve metabolic stability, making it a valuable tool in drug discovery and development. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS). A thorough understanding of the solubility and stability of this building block is paramount for optimizing synthesis protocols and ensuring the purity and yield of the final peptide product.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific quantitative data for this particular derivative is not extensively available in public literature, this document outlines the general principles governing its behavior, provides detailed experimental protocols for its characterization, and presents a framework for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C₂₁H₁₈N₂O₄S |

| Molecular Weight | 394.44 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 205528-32-1 |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in solid-phase peptide synthesis, directly impacting coupling efficiency. Inadequate solubility can lead to incomplete reactions and the formation of deletion sequences. The solubility of this compound, like other Fmoc-amino acids, is highly dependent on the solvent system.

General Solubility of Fmoc-Amino Acids

Fmoc-amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis. The following table summarizes the expected solubility of this compound in various solvents based on the general behavior of similar compounds. It is important to note that empirical determination is recommended for specific applications.

| Solvent | Abbreviation | Expected Solubility | Notes |

| N,N-Dimethylformamide | DMF | High | The most common and effective solvent for Fmoc-SPPS. |

| N-Methyl-2-pyrrolidone | NMP | High | An alternative to DMF, often with better solvating properties for larger, more difficult sequences. |

| Dichloromethane | DCM | Limited | Generally not a good solvent for dissolving Fmoc-amino acids, but used for washing steps.[1] Some Fmoc-amino acids require the addition of DMF for complete dissolution in DCM. |

| Dimethyl sulfoxide | DMSO | High | A strong polar aprotic solvent, can be used as a co-solvent to improve solubility. |

| Tetrahydrofuran | THF | Moderate | May be used in some coupling protocols. |

| Acetonitrile | ACN | Low to Moderate | Often used in HPLC mobile phases for purification. |

| Water | H₂O | Low | Fmoc-amino acids are generally poorly soluble in aqueous solutions. |

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for optimizing coupling conditions. The following protocol outlines a method for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 25 °C) and equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the linchpin of modern solid-phase peptide synthesis (SPPS). Its unique chemical properties, particularly its base-lability, have enabled the development of orthogonal protection schemes that are both mild and highly efficient. This technical guide provides a comprehensive overview of the role of the Fmoc protecting group in peptide synthesis, detailing its mechanism of action, comparing it with alternative strategies, and providing detailed experimental protocols for its application.

The Principle of Orthogonal Protection in Peptide Synthesis

Successful peptide synthesis relies on the principle of "orthogonality," which is the ability to selectively remove one type of protecting group in the presence of others without affecting them.[1] In Fmoc-based SPPS, this is achieved by using the base-labile Fmoc group for the temporary protection of the α-amino group of the growing peptide chain, while acid-labile protecting groups are used for the permanent protection of the reactive side chains of the amino acids.[2][3] This strategy allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid under mild basic conditions, while the side-chain protecting groups remain intact until the final cleavage from the solid support under strong acidic conditions.[1][4]

The Fmoc Group: Chemistry and Mechanism of Action

The Fmoc group is introduced onto the α-amino group of an amino acid, typically using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). Fmoc-OSu is generally preferred due to its higher stability and reduced formation of dipeptide byproducts during the preparation of Fmoc-amino acids.

The key feature of the Fmoc group is its lability to bases. Deprotection is achieved through a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by a base, most commonly piperidine (B6355638).[2][3] This leads to the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide chain.[2] The dibenzofulvene is subsequently trapped by the amine base to prevent its reaction with the newly liberated N-terminus of the peptide.[2]

Comparison of Fmoc and Boc Strategies

The main alternative to the Fmoc/tBu strategy is the Boc/Bzl strategy, which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for permanent side-chain protection.[5] The choice between these two strategies depends on the specific requirements of the peptide being synthesized.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF)[6] | Strong acid (e.g., TFA)[5] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt) | Very strong acid-labile (e.g., Bzl) |

| Final Cleavage | Strong acid (e.g., TFA)[4] | Very strong acid (e.g., HF, TFMSA)[7] |

| Orthogonality | Yes[3] | No (potential for side-chain deprotection during Nα-deprotection)[8] |

| Advantages | Milder conditions, suitable for sensitive peptides (e.g., phosphorylated, glycosylated), automation-friendly.[9][10] | Can be better for long or hydrophobic sequences prone to aggregation.[7] |

| Disadvantages | Aggregation can be an issue in some cases.[11] | Harsh cleavage conditions require specialized equipment, potential for side reactions.[7] |

Experimental Protocols

Synthesis of Fmoc-N-hydroxysuccinimide (Fmoc-OSu)

This protocol describes a general method for the synthesis of Fmoc-OSu.

Materials:

-

Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)

-

N-hydroxysuccinimide

-

Petroleum ether

-

Ice bath

-

Magnetic stirrer

-

Reaction flask

Procedure:

-

In a 250 mL three-necked flask, dissolve 4.72 g of N-hydroxysuccinimide and 10 g of Fmoc-Cl in 87.9 g of purified petroleum ether.[12]

-

Cool the mixture in an ice bath with stirring.[12]

-

Slowly add 4.0 g of pyridine to the reaction mixture.[12]

-

Continue stirring in the ice bath for 2 hours.[12]

-

Allow the reaction to warm to 25-30 °C and stir for an additional 2 hours.[12]

-

Filter the resulting solid precipitate.[12]

-

Dry the solid to obtain Fmoc-OSu.[12]

Expected Yield: Approximately 91.5% with a purity of >99%.[12]

Standard Fmoc-SPPS Cycle

This protocol outlines a standard manual cycle for Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid

-

Resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[8]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.[13]

-

Add DIPEA (2-3 equivalents relative to the amino acid).[13]

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours, or until the coupling is complete (can be monitored by a ninhydrin (B49086) test).[8]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and then DCM (3 times) to prepare for the next cycle or for storage.

-

Cleavage and Deprotection

This protocol describes a general method for cleaving the peptide from the resin and removing side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Centrifuge

-

Reaction vial

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vial (approximately 10 mL per gram of resin).[14]

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[14]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether (10 times the volume of the filtrate).[15]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet under vacuum.

Data Presentation: Comparison of Reagents

Precise quantitative data for direct comparison of reagents can vary significantly depending on the peptide sequence, resin, and specific reaction conditions. The following tables summarize general performance characteristics based on available literature.

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Relative Purity of Crude Peptide | Key Advantages | Potential Disadvantages |

| HBTU/HATU/HCTU | High | High coupling efficiency, fast reaction times.[7] | Can be more expensive than carbodiimide (B86325) reagents. |

| DIC/HOBt | Moderate to High | Cost-effective.[1] | Slower reaction times compared to uronium/phosphonium reagents; formation of insoluble DCU byproduct if DCC is used.[16] |

Table 2: Comparison of Fmoc Deprotection Reagents

| Deprotection Reagent | Typical Concentration | Deprotection Time | Key Considerations |

| Piperidine | 20-50% in DMF[6] | 5-20 minutes | Standard and effective, but can cause aspartimide formation.[10] |

| DBU | 2-10% in DMF | Faster than piperidine | Very strong base, can increase risk of side reactions. Often used with a scavenger like piperidine.[2] |

| 4-Methylpiperidine | 20% in DMF | Similar to piperidine | Shown to reduce aspartimide formation compared to piperidine.[13] |

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

| Cleavage Cocktail Composition (v/v/v) | Target Residues / Application |

| TFA / TIS / H₂O (95:2.5:2.5) | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |

| TFA / TIS / H₂O / EDT (94:1:2.5:2.5) | For peptides containing Cys to prevent reattachment of the trityl group. |

| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | For peptides containing Arg(Pmc/Pbf) and Trp. |

| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust cocktail for complex peptides with multiple sensitive residues. |

Workflow for the Synthesis of a C-Terminally Modified Peptide

Fmoc chemistry allows for the synthesis of peptides with modified C-termini by using specialized resins or by performing on-resin modifications. The following diagram illustrates a general workflow for synthesizing a C-terminal amide peptide using a Rink Amide resin.

Conclusion

The Fmoc protecting group has revolutionized solid-phase peptide synthesis, offering a mild, efficient, and versatile strategy for the construction of complex peptides. Its orthogonal nature, coupled with a wide array of compatible resins, coupling reagents, and cleavage strategies, has made Fmoc-SPPS the method of choice for both academic research and industrial-scale peptide production. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to effectively leverage the power of Fmoc chemistry to advance their scientific endeavors.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. CN101817776B - Method for synthesizing 9-fluorenylmethoxycarbonyloxy succinimide ester - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Automated Peptide Synthesizers [peptidemachines.com]

- 16. 2024.sci-hub.st [2024.sci-hub.st]

Unnatural Amino Acids: A Technical Guide to Accelerating Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by an ever-present demand for therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. While traditional small molecules and large biologics have been the cornerstones of pharmaceutical development, there exists a compelling need for modalities that can bridge the gap between these two classes. Unnatural amino acids (UAAs) have emerged as a powerful and versatile tool in medicinal chemistry, offering the potential to rationally design and synthesize novel therapeutics with precisely tailored properties. By expanding the chemical diversity of the canonical 20 amino acids, UAAs provide an unprecedented opportunity to overcome the inherent limitations of natural peptides and proteins, paving the way for the next generation of innovative medicines.

This in-depth technical guide provides a comprehensive overview of the application of unnatural amino acids in drug discovery. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core principles, key methodologies, and impactful applications of UAA incorporation in therapeutic design. This guide will delve into the advantages conferred by UAAs, present quantitative data on the efficacy of UAA-containing drugs, provide detailed experimental protocols for their incorporation, and visualize key biological pathways and experimental workflows.

Advantages of Incorporating Unnatural Amino Acids in Drug Discovery

The strategic incorporation of UAAs into peptides, proteins, and small molecule drugs offers a multitude of advantages that can significantly enhance their therapeutic potential. These benefits stem from the unique physicochemical properties of the UAA side chains, which can be rationally designed to address specific challenges in drug development.

-

Enhanced Stability and Half-life: A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short circulating half-life.[1] The introduction of UAAs, such as D-amino acids or N-methylated amino acids, at or near protease cleavage sites can sterically hinder enzymatic recognition and cleavage, thereby significantly increasing the peptide's resistance to degradation and prolonging its therapeutic window.[1]

-

Improved Target Affinity and Selectivity: The diverse array of functional groups available for UAA side chains allows for the fine-tuning of interactions with biological targets. By introducing novel hydrogen bonding, hydrophobic, or electrostatic interactions, UAAs can enhance the binding affinity and selectivity of a drug for its intended receptor or enzyme.[2][3] This can lead to increased potency and a reduction in off-target effects, resulting in a more favorable safety profile.

-

Modulation of Physicochemical Properties: UAAs can be employed to modulate key physicochemical properties of a drug, such as its solubility, lipophilicity, and membrane permeability.[4] For instance, the incorporation of hydrophilic or charged UAAs can improve the aqueous solubility of a drug, while the addition of lipophilic UAAs can enhance its ability to cross cell membranes and reach intracellular targets.

-

Conformational Constraint: The introduction of cyclic or sterically demanding UAAs can impose conformational constraints on a peptide backbone. This pre-organization of the peptide into its bioactive conformation can reduce the entropic penalty of binding to its target, leading to higher affinity and improved biological activity.

-

Introduction of Novel Functionalities: UAAs can be designed to carry unique chemical functionalities, such as bioorthogonal handles for site-specific conjugation of imaging agents or cytotoxic payloads in antibody-drug conjugates (ADCs).[5][6] This enables the creation of highly targeted and multifunctional therapeutic agents.

Quantitative Data on UAA-Containing Drugs

The successful application of unnatural amino acids in drug discovery is evidenced by the growing number of FDA-approved drugs that incorporate these novel building blocks. The following tables summarize key quantitative data for a selection of these drugs, highlighting their potency and efficacy.

| Drug (Active Ingredient) | Unnatural Amino Acid (UAA) | Target | Therapeutic Area | IC50 / Ki Value |

| Sitagliptin | β-amino acid derivative | Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | IC50: 18 nM, 19 nM[2][7][8][9] Ki: 1 nM[2] |

| Bortezomib (B1684674) | Boronic acid-containing dipeptide | 20S Proteasome (Chymotrypsin-like activity) | Multiple Myeloma, Mantle Cell Lymphoma | IC50: 40 nM, 20 nM, 30 nM in various cell lines[10] |

| Carfilzomib | Epoxyketone-containing tetrapeptide | 20S Proteasome (Chymotrypsin-like β5 subunit) | Multiple Myeloma | IC50: 5.2 nM[11] |

| Telaprevir | α-ketoamide peptidomimetic | HCV NS3/4A Protease | Hepatitis C | Ki: 7 nM[3][6] IC50: 10 nM, 0.354 µM[12][13] |

| Icotinib | Quinazoline derivative | Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer | IC50: 5 nM[14] |

| Drug (Active Ingredient) | Target Receptor(s) | Binding Affinity (Ki / EC50) |

| Setmelanotide | Melanocortin-4 Receptor (MC4R) | Ki: 2.1 nmol/l[1] EC50: 0.27 nmol/l[1] |

| Pasireotide | Somatostatin Receptors (SSTR1, 2, 3, 5) | High affinity for SSTR1, 3, and 5; comparable to octreotide (B344500) for SSTR2.[15] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of many UAA-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Pathway

DPP-4 inhibitors, such as sitagliptin, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[17]

Proteasome Inhibition Pathway

Proteasome inhibitors, such as bortezomib and carfilzomib, are a cornerstone in the treatment of multiple myeloma. These drugs target the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[18] By inhibiting the chymotrypsin-like activity of the proteasome, these drugs lead to the accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[19][20]

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists, which often incorporate UAAs for enhanced stability, exert their effects by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) expressed on pancreatic β-cells and other tissues.[1] Upon binding of GLP-1 or its analogues, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] This, in turn, activates protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac), which potentiate glucose-stimulated insulin secretion.[21]

Experimental Workflows and Protocols

The successful incorporation of unnatural amino acids into peptides and proteins relies on a set of specialized experimental techniques. This section provides an overview of a key workflow and detailed protocols for essential methods.

Experimental Workflow: UAA Incorporation via Amber Codon Suppression

Genetic code expansion through amber codon suppression is a powerful technique for the site-specific incorporation of UAAs into proteins in living cells.[22] This method involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired UAA and does not cross-react with the host cell's translational machinery.[23] The orthogonal tRNA is engineered to recognize the amber stop codon (UAG), thereby directing the ribosome to incorporate the UAA at that specific site in the polypeptide chain.[22][24]

Detailed Experimental Protocols

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating an unnatural amino acid.

Materials:

-

Fmoc-protected amino acids (including the desired UAA)

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)[3]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HATU, HBTU)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Diethyl ether

-

Solid-phase synthesis vessel with a fritted disc

-

Shaker or rocker

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.[3]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (or UAA) (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add DIEA (2-3 equivalents relative to the amino acid) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

(Optional) Perform a ninhydrin (B49086) test to confirm complete coupling.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Agitate for 2-4 hours at room temperature.

-

Filter the cleavage mixture to collect the peptide solution, and wash the resin with a small amount of TFA.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

This protocol describes a fluorescence-based assay to determine the inhibitory activity of a compound against DPP-4.[18][25]

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compound (potential inhibitor)

-

Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and positive control in DPP-4 assay buffer.

-

Prepare a solution of recombinant DPP-4 in assay buffer.

-

Prepare a solution of the DPP-4 substrate in assay buffer.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the following:

-

Blank wells: Assay buffer only.

-

Enzyme control wells: DPP-4 enzyme solution and assay buffer.

-

Test compound wells: DPP-4 enzyme solution and the corresponding dilution of the test compound.

-

Positive control wells: DPP-4 enzyme solution and the corresponding dilution of the positive control inhibitor.

-

-

Incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the DPP-4 substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[25]

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_enzyme_control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This protocol outlines a fluorometric assay to measure the chymotrypsin-like activity of the proteasome and the inhibitory effect of a test compound.[26]

Materials:

-

Purified 20S proteasome or cell lysate containing proteasomes

-

Proteasome substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Proteasome assay buffer

-

Test compound (potential inhibitor)

-

Known proteasome inhibitor (e.g., Bortezomib or Carfilzomib) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and positive control in proteasome assay buffer.

-

Prepare a solution of the proteasome or cell lysate in assay buffer.

-

Prepare a solution of the proteasome substrate in assay buffer.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the following:

-

Blank wells: Assay buffer only.

-

Proteasome control wells: Proteasome/lysate solution and assay buffer.

-

Test compound wells: Proteasome/lysate solution and the corresponding dilution of the test compound.

-

Positive control wells: Proteasome/lysate solution and the corresponding dilution of the positive control inhibitor.

-

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the proteasome substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/440 nm for AMC).

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound and positive control using the formula provided in Protocol 2.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This protocol describes a general method for assessing the inhibitory activity of a compound against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase

-

Tyrosine kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) substrate

-

Test compound (potential inhibitor)

-

Known EGFR inhibitor (e.g., Icotinib, Gefitinib) as a positive control

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

384-well white microplate

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare serial dilutions of the test compound and positive control in kinase assay buffer.

-

Prepare a solution of EGFR kinase in kinase assay buffer.

-

Prepare a substrate/ATP mixture in kinase assay buffer.

-

-

Kinase Reaction:

-

In the wells of the 384-well plate, add the following in order:

-

1 µL of the test compound, positive control, or buffer (for enzyme control).

-

2 µL of the EGFR kinase solution.

-

2 µL of the substrate/ATP mixture.

-

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection (using ADP-Glo™ as an example):

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Luminescence Measurement:

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound and positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The incorporation of unnatural amino acids represents a paradigm shift in drug discovery, offering an expansive chemical toolbox to address long-standing challenges in therapeutic development. The ability to rationally design and introduce novel functionalities into peptides, proteins, and small molecules has already yielded a number of clinically successful drugs with improved efficacy, stability, and safety profiles. As our understanding of the interplay between chemical structure and biological function continues to grow, and as the methodologies for UAA incorporation become more robust and accessible, the impact of this technology on the future of medicine is poised to be even more profound. This technical guide has provided a foundational understanding of the principles, applications, and experimental considerations for leveraging UAAs in drug discovery. It is our hope that this resource will empower researchers and scientists to harness the full potential of this transformative technology in their pursuit of innovative and life-saving therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bachem.com [bachem.com]

- 15. abcam.com [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. med.fsu.edu [med.fsu.edu]

- 19. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. promega.com [promega.com]

- 26. benchchem.com [benchchem.com]

Methodological & Application